molecular formula C9H12N2 B2820577 N-(cyclopropylmethyl)pyridin-3-amine CAS No. 939755-71-2

N-(cyclopropylmethyl)pyridin-3-amine

Cat. No. B2820577
CAS RN: 939755-71-2
M. Wt: 148.209
InChI Key: OCUWBOKLVYIWDC-UHFFFAOYSA-N
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Description

“N-(cyclopropylmethyl)pyridin-3-amine” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of “this compound” could involve several steps. For instance, 3-Aminopyridine is prepared by heating nicotinamide with sodium hypobromite (Hofmann rearrangement), which is in turn prepared in situ by the reaction of sodium hydroxide and bromine at 70 °C . It can be used in the synthesis of organic ligand 3-pyridylnicotinamide .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. For example, the ChemSpider database provides information on the molecular formula, average mass, monoisotopic mass, and other properties of pyridin-3-amine .


Chemical Reactions Analysis

Amines, including “this compound”, can undergo a variety of chemical reactions. They can act as weak organic bases, accepting a proton from water to form substituted ammonium ions . They can also react with acids to form salts soluble in water .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted using various tools. For instance, the ChemSpider database provides predicted data on properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, and others for pyridin-3-amine .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Catalyzed Formal [3 + 2]-Dipolar Cycloaddition : Pyridinium N-(heteroaryl)aminides, including N-(cyclopropylmethyl)pyridin-3-amine, are used as nucleophilic 1,3-N,N-dipoles in gold-catalyzed formal cycloadditions, leading to the synthesis of imidazo-fused heteroaromatics. This process allows for substantial structural variation in the reactants and tolerates sensitive functional groups (Garzón & Davies, 2014).

  • Synthesis of Spirooxindoles : A rapid synthesis method involving cyclopropyl spirooxindoles, like this compound, is used to access a biologically privileged scaffold. This process is efficient and suitable for library population (Helan et al., 2010).

  • Palladium-Catalyzed Arylation : The compound is used in palladium-catalyzed arylation processes, involving C-H activation. This technique is applicable to both primary and secondary sp3 C-H bonds (Zaitsev, Shabashov, & Daugulis, 2005).

Pharmaceutical and Biological Research

  • Synthesis of Imidazo[1,2-a]pyridin-3-amine Derivatives : N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives are synthesized from o-aminopyridine and other reagents, highlighting its potential in creating new pharmaceutical compounds (Ghorbani‐Vaghei & Amiri, 2014).

  • Photocatalyzed C–H Amination of Arenes and Heteroarenes : this compound is involved in a visible light photocatalyzed method for the C–H amination of arenes and heteroarenes. This method uses N-acyloxyphthalimides as precursors to nitrogen-based radical intermediates for these transformations (Allen, Cabrera, Lee, & Sanford, 2014).

  • Macrocyclic Ligands and Complexes Incorporating the Pyridine Moiety : The compound is studied in the design and synthesis of pyridine-containing macrocyclic ligands. These developments are crucial for understanding metal ion transportation and separation, as well as catalytic properties (Rezaeivala & Keypour, 2014).

  • Synthesis of 2-Aminopyridines : this compound is used in the synthesis of 2-aminopyridines, showcasing its role in creating compounds with potential pharmaceutical applications (Londregan, Jennings, & Wei, 2010).

  • Photophysics and DFT Study of Platinum Complexes : The compound is explored in the study of phosphorescent platinum complexes, providing insights into its potential in material science applications (Harris et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, pyridine, indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

Future Directions

Future research could focus on the development of new synthesis methods for “N-(cyclopropylmethyl)pyridin-3-amine” and similar compounds. For example, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines has been found to be an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

properties

IUPAC Name

N-(cyclopropylmethyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-9(7-10-5-1)11-6-8-3-4-8/h1-2,5,7-8,11H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUWBOKLVYIWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

939755-71-2
Record name N-(cyclopropylmethyl)pyridin-3-amine
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